2-(Chloromethyl)-7-methylbenzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-7-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound features a benzene ring fused to an oxazole ring, with a chloromethyl group at the second position and a methyl group at the seventh position. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with β-diketones in the presence of a Brønsted acid and a copper(I) catalyst . Another approach involves the use of N-halosuccinimides for cyclization, which forms the oxazole ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation and mild Lewis acid catalysts has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydro-oxazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-7-methylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(Chloromethyl)-7-methylbenzo[d]oxazole can be compared with other similar compounds such as:
2-(Chloromethyl)benzo[d]oxazole: Lacks the methyl group at the seventh position, which can influence its reactivity and applications.
7-Methylbenzo[d]oxazole:
2-Methylbenzo[d]oxazole: Similar structure but different substitution pattern, leading to varied chemical properties
Properties
CAS No. |
139549-26-1 |
---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5H2,1H3 |
InChI Key |
SLMSHQHLRHCEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)CCl |
Origin of Product |
United States |
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